molecular formula C5H8N6O2S B15207732 N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide

N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B15207732
M. Wt: 216.22 g/mol
InChI Key: LFQURZOOPIVMPO-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure combining a triazole ring and an imidazole ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Formation of the Imidazole Ring: The imidazole ring is usually formed via a condensation reaction between glyoxal and ammonia or primary amines.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole-imidazole compounds.

Scientific Research Applications

N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-carboxamide
  • N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-thiol

Uniqueness

N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide and thiol analogs. The presence of the sulfonamide group enhances its potential as an antimicrobial agent and enzyme inhibitor.

Properties

Molecular Formula

C5H8N6O2S

Molecular Weight

216.22 g/mol

IUPAC Name

N-(2,3-dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C5H8N6O2S/c12-14(13,4-1-6-2-7-4)11-5-8-3-9-10-5/h1-3,5,10-11H,(H,6,7)(H,8,9)

InChI Key

LFQURZOOPIVMPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)S(=O)(=O)NC2NNC=N2

Origin of Product

United States

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